Butirofenona

Descripción general

Descripción

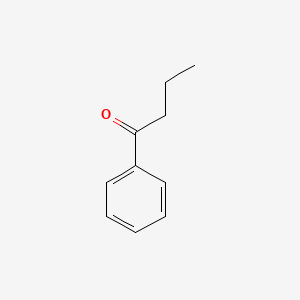

La butirofenona es un compuesto orgánico con la fórmula química C₁₀H₁₂O. Es un líquido incoloro que sirve como base para muchos otros productos químicos que contienen varios sustituyentes. La estructura de la this compound consiste en una cetona flanqueada por un anillo de fenilo y una cadena de butilo . La this compound y sus derivados se utilizan ampliamente en la industria farmacéutica, particularmente en el tratamiento de trastornos psiquiátricos como la esquizofrenia .

Aplicaciones Científicas De Investigación

La butirofenona y sus derivados tienen numerosas aplicaciones en la investigación científica:

Química: Se utilizan como intermediarios en la síntesis de varios compuestos orgánicos.

Biología: Se estudian por sus efectos en los sistemas biológicos, particularmente en el contexto de la regulación de neurotransmisores.

Industria: Se emplean en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

La butirofenona ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina en el cerebro. Esta acción ayuda a regular la actividad de los neurotransmisores y aliviar los síntomas de los trastornos psiquiátricos. El compuesto también interactúa con otros receptores, incluidos los receptores de serotonina e histamina, contribuyendo a su perfil farmacológico general .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La butirofenona se puede sintetizar a través de varios métodos. Un método común implica la acilación de Friedel-Crafts del benceno con cloruro de butirilo en presencia de un catalizador de ácido de Lewis como el cloruro de aluminio. La reacción procede de la siguiente manera:

C6H6+C4H7ClO→C10H12O+HCl

La reacción se lleva a cabo típicamente en condiciones anhidras para evitar la hidrólisis del catalizador .

Métodos de producción industrial

En entornos industriales, la this compound se produce a mayor escala utilizando rutas sintéticas similares pero con condiciones de reacción optimizadas para maximizar el rendimiento y la eficiencia. El proceso implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producto constante y minimizar el desperdicio .

Análisis De Reacciones Químicas

Tipos de reacciones

La butirofenona experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para producir ácido benzoico y otros subproductos.

Reducción: Se puede reducir para formar alcoholes secundarios.

Sustitución: Las reacciones de halogenación y nitración pueden introducir sustituyentes en el anillo de fenilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Principales productos formados

Oxidación: Ácido benzoico y otros ácidos carboxílicos.

Reducción: Alcoholes secundarios.

Sustitución: Derivados de this compound halogenados o nitrados.

Comparación Con Compuestos Similares

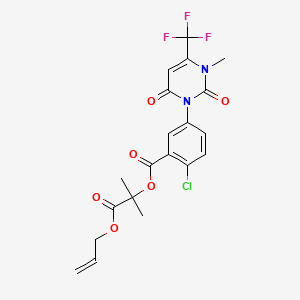

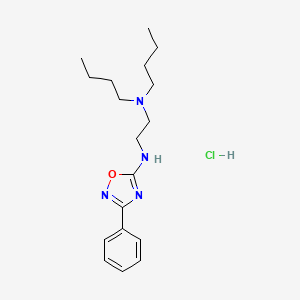

La butirofenona es estructural y farmacológicamente similar a otros compuestos de su clase, como:

Haloperidol: Un antipsicótico ampliamente utilizado con un mecanismo de acción similar.

Droperidol: Se utiliza como antiemético y sedante.

Benperidol: Conocido por su alta potencia como antipsicótico.

En comparación con estos compuestos, la this compound sirve como una estructura fundamental, y sus derivados exhiben distintos grados de potencia y especificidad en sus efectos terapéuticos .

Propiedades

IUPAC Name |

1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSAXUULYPJSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047059 | |

| Record name | Butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butyrophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.08 [mmHg] | |

| Record name | Butyrophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

495-40-9 | |

| Record name | Butyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYROPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYROPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/186I11WB5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

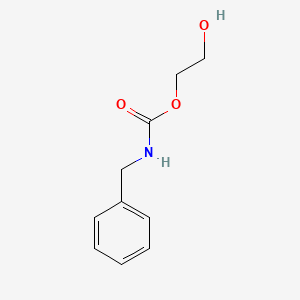

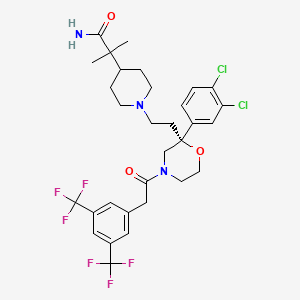

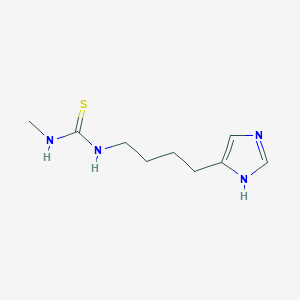

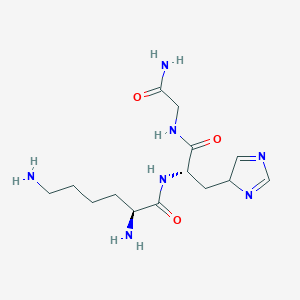

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

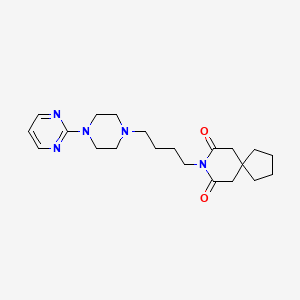

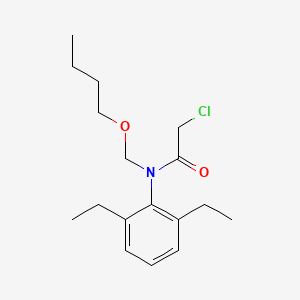

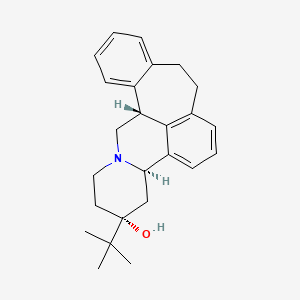

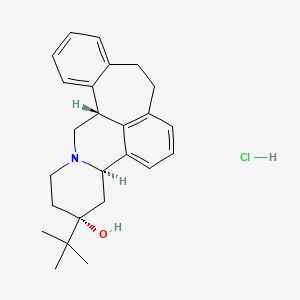

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of butyrophenones?

A1: Butyrophenones primarily act as dopamine D2 receptor antagonists. [, ] This means they bind to these receptors and block the action of dopamine, a neurotransmitter involved in various brain functions including mood, movement, and reward.

Q2: What are the downstream effects of butyrophenone-mediated D2 receptor antagonism?

A2: By antagonizing D2 receptors, butyrophenones can exert antipsychotic effects. [, ] They are also known to influence serotonin function, potentially contributing to their therapeutic effects in certain psychiatric disorders. []

Q3: How does the interaction of butyrophenones with D2 receptors differ from their interaction with serotonin receptors?

A3: While butyrophenones primarily act as D2 antagonists, their interaction with serotonin receptors is more complex. Some studies suggest they might modulate serotonin reuptake and postsynaptic serotonin function, influencing both depressive and aggressive behaviors. []

Q4: What is the relationship between butyrophenones and neuroleptic malignant syndrome (NMS)?

A4: Butyrophenones, especially those with strong D2 antagonism, can potentially induce neuroleptic malignant syndrome (NMS), a rare but life-threatening condition. [] NMS is characterized by rigidity, fever, autonomic instability, and altered consciousness.

Q5: How does neuroleptic sensitivity, particularly in conditions like Lewy body dementia, influence the use of butyrophenones?

A5: Individuals with neuroleptic sensitivity, often observed in Lewy body dementia, are highly susceptible to severe extrapyramidal side effects, delirium, or NMS upon exposure to antidopaminergic agents like butyrophenones. [] This necessitates extreme caution and often leads to contraindications for butyrophenone use in such patients.

Q6: What is the basic chemical structure of butyrophenones?

A6: Butyrophenones are characterized by a phenyl ring linked to a butyrophenone moiety (a four-carbon chain with a ketone group) via a propyl chain. [, ] Various substituents can be attached to this core structure, leading to a diverse range of butyrophenone derivatives.

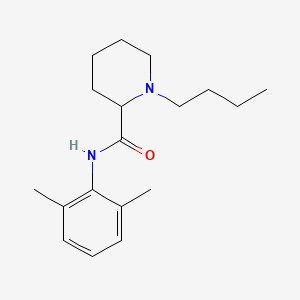

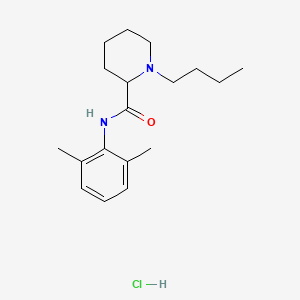

Q7: Can you provide examples of butyrophenone derivatives and their specific structural differences?

A7: Certainly. Haloperidol features a 4-chlorophenyl group attached to the piperidine ring and a fluorine atom at the 4' position of the butyrophenone moiety. [, ] Droperidol shares a similar structure but with a 1-[2-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one substituent. [] Spiperone contains a 1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one substituent. [] These subtle structural variations contribute to differences in their pharmacological profiles.

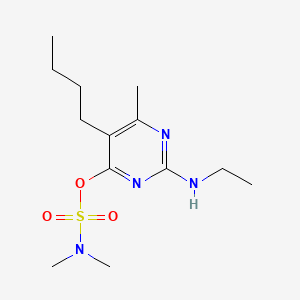

Q8: How do structural modifications of butyrophenones influence their dopamine D2 receptor affinity and selectivity?

A8: Structural modifications, particularly in the piperidine or piperazine ring and the butyrophenone moiety, significantly impact D2 receptor affinity and selectivity. [, , ] For instance, electron-withdrawing groups at the para position of the phenyl ring attached to the piperidine ring generally increase D2 affinity. []

Q9: How do conformationally constrained butyrophenones compare to their flexible counterparts in terms of activity and selectivity?

A9: Conformationally constrained butyrophenones, like those incorporating cycloalkanone structures, often display enhanced selectivity for specific dopamine and serotonin receptor subtypes compared to their more flexible analogs. [] This fine-tuning of receptor interactions holds promise for developing atypical antipsychotics with improved therapeutic profiles.

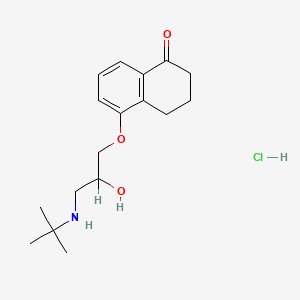

Q10: How does the presence of a tetralone moiety affect the antidopaminergic activity of butyrophenone analogs?

A10: Research on 3-(aminomethyl)tetralones as butyrophenone analogs suggests that the tetralone moiety might not be crucial for their antidopaminergic activity. [] Compounds containing this structural element were generally less potent than haloperidol, indicating that the butyrophenone pharmacophore plays a more dominant role.

Q11: What are the common challenges in formulating butyrophenones for pharmaceutical use?

A11: Butyrophenones often exhibit poor water solubility, hindering their formulation and bioavailability. [] Developing stable formulations that overcome this challenge and ensure adequate drug delivery is crucial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.